(R)-gamma-Valerolactone
Description
Structure
3D Structure
Properties
IUPAC Name |
(5R)-5-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEKPEKOJKCEMS-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58917-25-2 | |
| Record name | (R)-gamma -Valerolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Methodologies for R Gamma Valerolactone Synthesis
Chemoenzymatic Synthesis Pathways
Chemoenzymatic synthesis offers a powerful strategy for producing enantiomerically pure compounds under mild reaction conditions. researchgate.netchemrxiv.org This approach combines the selectivity of biocatalysts with chemical steps to convert levulinic acid (LA), a readily available platform chemical from biomass, into (R)-GVL. researchgate.net A common pathway involves the enzymatic reduction of LA to (R)-4-hydroxyvaleric acid ((R)-4-HVA), followed by acid-catalyzed intramolecular cyclization to yield (R)-GVL. researchgate.net
The key to successful chemoenzymatic synthesis lies in identifying or engineering highly selective biocatalysts. mdpi.com Enzymes such as reductases and dehydrogenases are particularly valuable for their ability to perform stereoselective reductions. chemrxiv.org
Researchers have investigated several enzymes for the production of (R)-4-HVA from levulinic acid. One notable example is an engineered 3-hydroxybutyrate (B1226725) dehydrogenase from Alcaligenes faecalis (3HBDH*), which was used in the chemoenzymatic conversion of LA to (R)-4-hydroxyvaleric acid. mdpi.com Another approach utilized a commercially available enzyme preparation, Chiralidon®-R, for the reduction of LA. chemrxiv.org Studies showed that the yield of (R)-GVL decreased as the initial concentration of LA increased, with the highest yield of 63% obtained from an initial LA concentration of 0.05 M over 24 hours. chemrxiv.org
Directed evolution methods are increasingly used to optimize enzyme properties, including enantioselectivity. nih.gov This involves creating vast libraries of enzyme variants and screening them for improved performance. Such protein engineering techniques can transform a non-selective enzyme into a highly enantioselective biocatalyst or enhance the stability and activity of existing enzymes for industrial process conditions. nih.gov
Table 1: Performance of Biocatalysts in (R)-GVL Synthesis
| Biocatalyst | Substrate | Product | Key Findings |
|---|---|---|---|
| Engineered 3-hydroxybutyrate dehydrogenase (3HBDH*) from Alcaligenes faecalis | Levulinic Acid | (R)-4-hydroxyvaleric acid | Enables chemoenzymatic conversion to the (R)-enantiomer precursor. mdpi.com |
Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. nih.gov For (R)-GVL production, this involves moving from traditional batch processes to continuous flow systems, which offer superior heat and mass transfer, leading to higher yields and reduced reaction times. unito.itfrontiersin.org Enabling technologies like ultrasound, which induces high-energy microenvironments through cavitation, can further enhance reaction rates in flow reactors. unito.itfrontiersin.org
A key strategy for intensification is the use of reactive distillation, where the reaction and separation of products occur simultaneously in a single unit. segovia-hernandez.com This can significantly reduce capital costs and energy consumption. One proposed design for GVL production from levulinic acid and formic acid in a reactive distillation column showed a potential 41% reduction in total energy consumption compared to conventional reactor and column setups. segovia-hernandez.com
Bioreactor design is critical for leveraging biocatalysts effectively. Conceptual designs for industrial-scale GVL production often incorporate fixed-bed reactors and include stages for product purification and recovery of solvents or unreacted reagents. acs.org For instance, a process designed to produce nearly 3,000 tons of GVL annually from levulinic acid involves a catalytic transfer hydrogenation step in a reactor followed by a purification train. acs.org The design of hydrogenation reactors specifically for converting levulinic acid to GVL using high-boiling-point organic fluids as a heating source has also been explored to create simple, cost-effective, and safe systems. mdpi.com
Catalytic Hydrogenation Strategies
Catalytic hydrogenation of levulinic acid is a primary route to GVL. smolecule.com The challenge lies in achieving high enantioselectivity for the (R)-enantiomer. This is addressed through the development of both heterogeneous and homogeneous chiral catalysts.
Heterogeneous catalysts are favored in industrial processes because they exist in a different phase from the reactants (typically solid catalysts in a liquid or gas phase), which simplifies their separation and reuse. acs.org Research has focused on supporting noble metals (like Ruthenium) and non-noble metals (like Nickel, Copper, and Cobalt) on various materials such as zeolites, carbon, and metal oxides. chemrxiv.orgmdpi.com
Bimetallic catalysts often exhibit synergistic effects that enhance activity and selectivity. For example, Ni-Cu catalysts supported on fly ash-derived zeolites have demonstrated high conversion of LA (>75% yield) at 200°C and 30 bar H₂ pressure. mdpi.com The presence of copper modulates the strong hydrogenation activity of nickel, making the reaction more selective towards GVL and preventing over-reduction to pentanoic acid. mdpi.com Similarly, a Co/HZSM-5 bifunctional catalyst achieved 99.9% conversion of GVL to pentane (B18724) fuel, demonstrating the potential of cobalt-based systems, though the focus here was on a subsequent conversion step. rsc.org The synergy between the metallic sites and the acidic support is crucial for high performance. rsc.org
Table 2: Selected Heterogeneous Catalysts for GVL Production from Levulinic Acid
| Catalyst | Support | Conditions | Conversion | GVL Yield/Selectivity |
|---|---|---|---|---|
| Ni-Cu | Sodalite (SOD) Zeolite | 200 °C, 30 bar H₂ | Total | >75% Yield |
| Ni-Cu | Zeolite X | 200 °C, 30 bar H₂ | Total | >75% Yield |
| Zr–Al–Beta | Zeolite | 170 °C, 24 h | Complete | High Yield |
Note: The table presents data for racemic GVL synthesis, as enantioselective heterogeneous catalysis for (R)-GVL is a developing area.
Homogeneous catalysts operate in the same phase as the reactants, often leading to high activity and selectivity under milder conditions. acs.org For asymmetric synthesis of (R)-GVL, this typically involves a transition metal complexed with a chiral ligand.
Ruthenium and Iridium complexes are commonly employed. For instance, the Ru(II)-BINAP-HCl catalytic system is effective for the asymmetric reduction of levulinate esters to chiral GVL. mdpi.com A significant challenge is achieving high enantiomeric excess (ee). An early study using a P-stereogenic PNP-type iridium complex to reduce levulinic acid resulted in a 60% yield but only a 14% ee of GVL. mdpi.com The design of more effective chiral ligands is paramount to improving enantioselectivity. Future research aims to develop catalysts based on low-cost metals and ligands that are active under milder conditions to enhance commercial viability. mdpi.com
Table 3: Homogeneous Catalysts for Asymmetric Synthesis of GVL
| Catalyst System | Substrate | Conditions | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| P-stereogenic PNP-type Iridium complex | Levulinic Acid | 100 °C, 50 bar H₂ | 60% | 14% |
Asymmetric Reduction Techniques
Beyond direct hydrogenation with H₂ gas, other asymmetric reduction methods are being explored. Asymmetric transfer hydrogenation (ATH) is a particularly attractive alternative, as it uses organic molecules like formic acid or alcohols as a hydrogen source, avoiding the need for high-pressure hydrogen gas and potentially improving safety and sustainability. chemrxiv.orgacs.org
The reduction of levulinic acid can be achieved using chiral ruthenium catalysts with a formic acid/triethylamine mixture as the hydrogen donor at room temperature. chemrxiv.org This approach represents a greener and more economically feasible method for producing optically pure GVL. The use of bio-based formic acid further enhances the sustainability of the process. acs.org The efficiency of this process hinges on the selective conversion of formic acid into H₂ and CO₂, as the presence of carbon monoxide (CO) as a byproduct can lead to undesirable side reactions. acs.org
Chiral Catalyst Development for Stereoselective Reductions
The primary route to chiral GVL involves the asymmetric hydrogenation of levulinic acid (LA) or its esters. mdpi.com This process relies on the development of highly efficient chiral catalysts, typically based on transition metals complexed with chiral ligands. mdpi.com The goal is to reduce the ketone group in the LA precursor to 4-hydroxyvaleric acid, which then undergoes intramolecular esterification to form GVL. mdpi.com
Ruthenium-based catalysts are among the most extensively studied for this transformation. rsc.org The first asymmetric catalytic system for producing chiral GVL directly from LA, reported in 2005, utilized a Ru(II)-BINAP catalyst with hydrochloric acid. rsc.org Subsequent research has focused on refining these systems. For instance, ruthenium catalysts modified with SEGPHOS ligands have demonstrated high chemoselectivity and enantioselectivity. mdpi.comresearchgate.net A significant advancement is the use of asymmetric transfer hydrogenation (ATH), which employs a hydrogen donor like formic acid, avoiding the need for high-pressure hydrogen gas. rsc.orgnih.gov The RuCl-(R,R)-TsDPEN catalyst, for example, has been shown to be highly effective in the ATH of LA, achieving high yields and enantiomeric excess (ee). nih.govacs.org
Iridium complexes have also emerged as a viable option. rsc.org Catalysts featuring chiral spiro phosphino-oxazoline (Ir-SIPHOX) ligands can hydrogenate various aliphatic γ-ketoacids, including LA, to yield chiral γ-lactones with excellent enantioselectivity. mdpi.com However, early iridium catalysts showed lower conversion and enantioselectivity. rsc.org
More recently, earth-abundant first-row transition metals like nickel have gained attention. rsc.org A homogeneous nickel-catalyzed asymmetric hydrogenation of levulinic acid has been reported, providing (R)-GVL in high yield and excellent enantioselectivity (up to 95% ee) using a (S,S)-Ph-BPE ligand. dicp.ac.cn This method is significant as it offers a more sustainable alternative to precious metal catalysts. rsc.orgdicp.ac.cn
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Key Conditions | Reference |
|---|---|---|---|---|---|
| Ni(OTf)2/(S,S)-Ph-BPE | Levulinic Acid | 97 | 95 | 0.1 mol% catalyst, 30 atm H2, 4 h | dicp.ac.cn |
| RuCl-(R,R)-TsDPEN | Levulinic Acid | 97 | 93 | Asymmetric Transfer Hydrogenation (ATH), Formic acid/N-methylpiperidine, 30 °C | nih.govacs.org |
| Ru-SEGPHOS | Levulinic Acid | 94 | 84 | 80 bar H2, 60 °C, 24 h | mdpi.com |
| Ir-SIPHOX | Levulinic Acid | 91 | 93 | 6 bar H2, 65 °C, 24 h | mdpi.com |
| (R,R)-tartaric acid-NaBr-modified Nickel | Levulinic Acid | 93 | 46 | Heterogeneous catalyst | mdpi.comnih.gov |
Enantiocontrol Mechanisms in Asymmetric Transformations
The high degree of stereoselectivity achieved in these reactions is governed by the intricate interactions between the chiral catalyst, the substrate, and the reaction environment. The mechanism of asymmetric hydrogenation is believed to involve the formation of a transient metal-hydride species that delivers hydrogen to one face of the prochiral ketone preferentially. researchgate.net
In ruthenium-catalyzed transfer hydrogenation with TsDPEN ligands, the catalyst is thought to act as a bifunctional entity. nih.gov The metal center and the ligand's amino group work in concert to activate the hydrogen donor (e.g., formic acid) and transfer the hydride and a proton to the substrate's carbonyl group in a highly organized, six-membered ring transition state. This outer-sphere mechanism ensures high enantiocontrol. acs.org
For nickel-catalyzed systems, mechanistic studies and DFT calculations suggest a pathway where the levulinic acid substrate coordinates with the nickel(II) metal center. dicp.ac.cn The nickel-hydride species then attacks the carbonyl bond, and subsequent intramolecular esterification yields the final (R)-GVL product. dicp.ac.cn The specific geometry of the chiral ligand, such as (S,S)-Ph-BPE, creates a chiral pocket around the metal center, sterically hindering one approach of the substrate and thereby favoring the formation of one enantiomer. dicp.ac.cnresearchgate.net Molecular dynamics simulations have also been employed to understand the chiral recognition and self-sorting of GVL enantiomers within confined spaces like carbon nanotubes, highlighting how specific structural interactions can favor one isomer. sbq.org.br
Biosynthetic and Bio-mitigation Approaches
Biocatalysis offers a sustainable and highly selective alternative to chemical synthesis, often operating under mild conditions and yielding products with very high enantiomeric purity. researchgate.net
Microbial Strain Development for (R)-gamma-Valerolactone Production
The biosynthetic production of (R)-GVL typically involves a two-step chemoenzymatic process starting from levulinic acid. researchgate.netresearchgate.net The first step is the enzymatic reduction of LA to (R)-4-hydroxyvaleric acid (4-HVA). This is followed by a chemical step involving acid-catalyzed dehydration (lactonization) to form (R)-GVL. researchgate.net
Key to this process is the identification and engineering of suitable enzymes. Alcohol dehydrogenases (ADHs) and specifically 3-hydroxybutyrate dehydrogenases (3HBDH) have been successfully employed. researchgate.netchemrxiv.org For instance, an engineered 3-hydroxybutyrate dehydrogenase (e3HBDH) with enhanced activity towards levulinic acid was used to produce enantiomerically pure (R)-4-HVA, which was then converted to (R)-GVL with a yield of nearly 100% and an enantiomeric excess >99%. researchgate.net The necessary cofactor for these reductase enzymes, typically NADH, must be regenerated, which can be achieved using a coupled enzyme system, such as employing formate (B1220265) dehydrogenase. nih.gov
Host organisms like Escherichia coli and Pseudomonas putida have been engineered for this purpose. nih.govnih.govnih.gov Engineered E. coli strains have been developed to produce high titers of 4-HVA (up to 82 g/L) from levulinic acid. nih.gov P. putida is also a promising host, as it can be engineered to express a lactonase, such as paraoxonase I (PON1), to catalyze the conversion of 4-HVA to GVL directly within the bioprocess. nih.govmit.edu
| Biocatalyst/Strain | Substrate | Product | Yield/Titer | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Engineered E. coli with e3HBDH | Levulinic Acid | (R)-γ-Valerolactone | ~100% (molar) | >99 | researchgate.net |
| Engineered E. coli with 3HBDH* and CbFDH | Levulinic Acid | 4-Hydroxyvaleric acid | 82 g/L | Not Reported | nih.gov |
| Pseudomonas putida with PON1 | Levulinate | 4-Valerolactone | 8.2 g/L | Not Reported | mit.edu |
| Chiralidon®-R (immobilized ADH) | Levulinic Acid | (R)-γ-Valerolactone / (R)-4-hydroxy valeric acid | Not Reported | Not Reported | chemrxiv.org |
Carbon Dioxide Co-utilization Strategies in Biosynthesis
In one innovative approach, microalgae are cultivated with CO2, and the resulting biomass is used in a zero-waste biorefinery concept. glpbio.com The algal biomass is processed to produce levulinic acid, which is then converted into (R)-γ-valerolactone with a perfect enantiomeric excess (>99.99%). glpbio.com This strategy represents a bio-mitigation approach where CO2 is sequestered into biomass, which is then transformed into a high-value chiral chemical. glpbio.comresearchgate.net This integration of biomass cultivation with CO2 and subsequent chemical conversion offers a promising pathway for greener chemical synthesis. researchgate.net While direct enzymatic fixation of CO2 into a GVL precursor is a complex challenge, using CO2 as the primary carbon source for the feedstock embodies a significant step towards carbon-neutral chemical production. um.edu.moresearchgate.net
Mechanistic Insights into R Gamma Valerolactone Chemical Reactivity
Ring-Opening Reaction Mechanisms
The cleavage of the ester bond in the GVL ring is a key transformation that can be initiated by acids, bases, or other nucleophiles, leading to a variety of linear C5 compounds.
Under acidic conditions, GVL undergoes a reversible ring-opening reaction to form 4-hydroxypentanoic acid (4-HPA) and its isomers, primarily pentenoic acids (PEA). acs.orgresearchgate.net This equilibrium is a critical step in the catalytic conversion of GVL to fuels and other chemicals. acs.org Aqueous solutions of mineral acids like HCl and H₂SO₄ can catalyze the ring-opening of GVL even at room temperature, establishing an equilibrium between the lactone, water, and 4-HPA. researchgate.net
Studies using solid acid catalysts such as SiO₂/Al₂O₃, γ-Al₂O₃, TiO₂, and ZrO₂ have been conducted to investigate the gas-phase interconversion of GVL and PEA in the presence of water. syr.edu It was observed that γ-Al₂O₃ is a particularly effective catalyst, achieving a high yield and selectivity to PEA across a broad range of operating conditions. syr.edu Research suggests that in these systems, Lewis acidity, rather than Brønsted acidity, is the primary driver for the ring-opening activity. syr.edu The reaction is reversible, and the proximity to equilibrium is a key factor influencing the selectivity towards the desired pentenoic acid products. acs.orgsyr.edu
The most significant factor influencing the reactivity towards ring-opening is the stability of the lactone ring itself, with γ-lactones like GVL being more stable and thus less readily opened compared to their δ- and ε-lactone counterparts. acs.org The presence of water can facilitate the reaction; for instance, in the conversion of cellulose (B213188) to levulinic acid using GVL as a solvent, the addition of water improved the levulinic acid yield by aiding in hydration and dehydration-rehydration reactions. researchgate.net
Table 1: Performance of Solid Acid Catalysts in GVL Ring-Opening This table is interactive. Click on the headers to sort the data.
GVL readily undergoes ring-opening in the presence of bases. nih.gov Aqueous solutions of strong bases like sodium hydroxide (B78521) (NaOH) and weaker bases like ammonium (B1175870) hydroxide (NH₄OH) catalyze the reversible ring-opening. researchgate.net With NaOH, the product is the sodium salt of 4-hydroxyvalerate. researchgate.net When reacting with ammonium hydroxide, an equilibrium is established, forming 4-hydroxyvaleric amide. researchgate.net
The reaction of GVL with amines, which act as basic nucleophiles, has been studied in detail. Common bases used in peptide synthesis, such as piperidine (B6355638) (PIP) and 4-methylpiperidine (B120128) (4-MP), have been shown to react with GVL, leading to ring-opening and the formation of the corresponding N-substituted 4-hydroxyvaleramide. nih.gov The reaction can be monitored by observing the appearance of an amide bond signal (around 1636 cm⁻¹) and the diminishing of the lactone carbonyl signal (around 1766 cm⁻¹) in FT-IR spectroscopy. nih.gov Computational studies have determined the activation energy for the transition state of GVL ring-opening to be 41.0 kcal/mol with piperidine and slightly higher at 41.9 kcal/mol with 4-methylpiperidine, indicating a high energy barrier but a thermodynamically feasible reaction. nih.gov
The electrophilic carbonyl carbon of GVL is susceptible to attack by a wide range of nucleophiles, providing a versatile platform for chemical derivatization. The ring-opening with amines is a prime example of this reactivity, yielding γ-hydroxy(amino)amide (HAA) compounds. researchgate.net This reaction has been explored with various mono-amines (e.g., 2-aminoethanol, 2-phenylethylamine) and di-amines (e.g., 1,2-diaminoethane), creating bifunctional monomers that are valuable precursors for polymers like polyesters and polyurethanes. researchgate.net Studies indicate that steric hindrance at the amine is a more significant factor in its reactivity than its point charge. researchgate.net
Another pathway for derivatization involves the acylation of the acetonitrile (B52724) anion with GVL using a base like potassium tert-butoxide (KOt-Bu). beilstein-journals.org This C-C bond-forming reaction results in a trifunctionalized β-ketonitrile, which exists in equilibrium with its more stable cyclic hemiketal form. beilstein-journals.org This method provides a direct, atom-economical route to O-unprotected diols and other useful building blocks from the lactone starting material. beilstein-journals.org
Catalytic Hydrogenation Mechanisms
The catalytic hydrogenation of GVL is a key process for producing valuable chemicals such as 1,4-pentanediol (B150768) (1,4-PDO), a monomer for biodegradable polyesters. mdpi.com
The conversion of GVL to 1,4-PDO involves a complex reaction network that is highly dependent on the catalyst and reaction conditions. Two primary mechanistic pathways have been proposed.
One pathway, observed over catalysts like Co/SiO₂, suggests that the initial step is the hydrogenation of the GVL carbonyl group to form a cyclic hemiacetal (2-hydroxy-5-methyltetrahydrofuran). mdpi.com This intermediate then undergoes hydrogenolysis of the ester bond to yield the final product, 1,4-PDO. mdpi.com The 1,4-PDO is a key intermediate that can further react via cyclodehydration to form 2-methyltetrahydrofuran (B130290) (2-MTHF) or undergo dehydration/hydrogenation to yield pentanol (B124592) isomers. mdpi.combohrium.comhun-ren.hu
A second pathway, detailed through first-principles density functional theory (DFT) calculations for a Ru(0001) surface, proposes that the reaction initiates with the ring-opening of GVL. osti.govacs.org This ring-opening occurs through the cleavage of the C(1)-O(2) ester bond, which has a low activation energy, leading to the formation of a surface-bound acyl intermediate. osti.govresearchgate.net This intermediate, CH₃CH(O)-(CH₂)₂-C-O*, then undergoes four sequential hydrogenation steps to yield 1,4-PDO. osti.gov This acyl intermediate is central to the reaction network and can also be formed through the dehydrogenation of 1,4-PDO. osti.govacs.org
Table 2: Proposed Intermediates in GVL Hydrogenation Pathways This table is interactive. Click on the headers to sort the data.
Hydrolysis Reaction Kinetics
The hydrolysis of (R)-gamma-valerolactone, a chiral organic compound, involves the cleavage of its ester bond to form (R)-4-hydroxyvaleric acid. This reaction is a key aspect of its chemical behavior, particularly in aqueous environments. The kinetics of this process are highly dependent on the pH of the solution. It is important to note that since the chiral center at C4 is not directly involved in the bond-breaking and bond-forming steps of the hydrolysis mechanism, the kinetic data for racemic γ-valerolactone (GVL) is considered representative for the (R)-enantiomer.
The hydrolysis of gamma-valerolactone (B192634) (GVL) to 4-hydroxyvaleric acid (4-HVA) is a reversible reaction catalyzed by both acid and base. researchgate.netaalto.fi Under acidic conditions, the reaction is facilitated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. researchgate.net Conversely, under alkaline conditions, the hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This base-catalyzed pathway is generally much faster than the acid-catalyzed one.
The table below presents data on the extent of GVL hydrolysis under different pH conditions at elevated temperatures, illustrating the influence of acid and base concentration on the reaction.
Table 1: Equilibrium Molar Percentage of 4-Hydroxyvaleric Acid (4-HVA) from GVL Hydrolysis Under Various Conditions at 180°C.
| Condition | Catalyst Concentration | Reaction Time (min) | Resulting 4-HVA (mol%) | Source |
|---|---|---|---|---|
| Acidic | 0.2 × 10⁻⁵ to 6 wt% H₂SO₄ | 30 - 180 | ~4% | aalto.fi |
| Alkaline | < 0.2 wt% NaOH | 30 | < 4% | aalto.fi |
| Alkaline | 7 wt% NaOH | 30 | 21% (Maximum Observed) | aalto.fi |
The hydrolysis of this compound results in the formation of (R)-4-hydroxyvaleric acid. This process is a reversible equilibrium between the cyclic lactone and the open-chain hydroxy acid. aalto.fi The stability of each species and the position of the equilibrium are strongly dictated by the pH of the aqueous solution.
In acidic to neutral media, the equilibrium significantly favors the lactone form, this compound, which is the more stable species under these conditions. inchem.org The formation of 4-hydroxyvaleric acid is observed, but it readily undergoes intramolecular cyclization to revert to the lactone. Studies at elevated temperatures show that even with an acid catalyst, the amount of 4-HVA at equilibrium remains low. aalto.fi
In contrast, under alkaline conditions, the equilibrium shifts decidedly toward the open-chain form. aalto.fi The carboxylic acid group of 4-hydroxyvaleric acid is deprotonated to form the carboxylate salt, (R)-4-hydroxyvalerate. This negatively charged carboxylate is resistant to intramolecular nucleophilic attack by the hydroxyl group, thus stabilizing the open-chain structure and preventing re-lactonization. Consequently, in basic solutions, (R)-4-hydroxyvalerate is the predominant and more stable species.
The following table summarizes the equilibrium between GVL and 4-HVA under different conditions, highlighting the greater stability of the lactone form in non-alkaline environments.
Table 2: Equilibrium Data for the GVL ⇌ 4-HVA System.
| Condition | Equilibrium Constant (K = [4-HVA]/[GVL]) | Equilibrium Composition | Source |
|---|---|---|---|
| Pure Water, Elevated Temperature | Not specified | 3.5 mol% 4-HVA | aalto.fi |
| Acidic (H₂SO₄), 150-180°C | Not specified | ~3-4 mol% 4-HVA | aalto.fi |
| Alkaline (7 wt% NaOH), 180°C | Not specified | 21 mol% 4-HVA (as salt) | aalto.fi |
Frontiers in R Gamma Valerolactone Applications for Sustainable Chemistry and Biorefinery
(R)-gamma-Valerolactone as a Renewable Platform Chemical
This compound serves as a crucial building block for the production of a wide array of value-added chemicals and biofuels. smolecule.comncsu.edu Its synthesis from biomass-derived levulinic acid positions it as a key intermediate in biorefinery schemes. ncsu.eduresearchgate.net The conversion of GVL can lead to the production of hydrocarbon fuels, making it a significant contributor to the development of sustainable energy sources. ncsu.edu
Biomass Conversion to Fermentable Sugars and Hydrocarbons
A significant application of this compound lies in its ability to facilitate the conversion of lignocellulosic biomass into fermentable sugars and hydrocarbons. smolecule.com GVL, when mixed with water and a small amount of acid, can effectively deconstruct the complex structure of biomass, separating it into its primary components: cellulose (B213188), hemicellulose, and lignin (B12514952). researchgate.netrsc.org This process allows for the high-yield production of soluble carbohydrates without the need for enzymes or harsh chemicals. rsc.org
The GVL-based fractionation process has been shown to be effective in solubilizing lignin and xylose, with reduced generation of toxic byproducts. researchgate.net This method enhances the rate of acid-catalyzed reactions, leading to efficient biomass deconstruction. rsc.org The resulting carbohydrate streams can then be further processed into fermentable sugars, which are essential precursors for biofuels and other biochemicals.
Integration into Advanced Biofuel Production Cycles
This compound is integral to advanced biofuel production cycles due to its role as a precursor to various fuel molecules. mdpi.com One notable pathway is the conversion of GVL to 2-methyltetrahydrofuran (B130290) (2-MTHF), a promising biofuel that can be blended with gasoline. mdpi.combohrium.com Additionally, GVL can be transformed into liquid alkenes and other hydrocarbon fuels suitable for gasoline and jet fuel applications. ncsu.eduosti.gov
Research has demonstrated the conversion of GVL into pentyl valerate (B167501) and pentane (B18724), which are valuable components for transportation fuels. researchgate.net The ability to produce these "drop-in" biofuels, which are compatible with existing fuel infrastructure, is a significant advantage of GVL-based pathways. researchgate.net Furthermore, GVL itself has been evaluated as a fuel additive, showing properties comparable to ethanol (B145695) but with a lower vapor pressure and higher energy density. mdpi.commdpi.com
Biofuel Production Pathways from this compound
| GVL Conversion Product | Potential Application | Key Process | Reference |
|---|---|---|---|
| 2-Methyltetrahydrofuran (2-MTHF) | Gasoline blendstock | Hydrogenolysis of GVL | mdpi.combohrium.com |
| Liquid Alkenes | Jet fuel components | Integrated catalytic systems | osti.gov |
| Pentyl Valerate & Pentane | Gasoline and jet fuel | Bifunctional catalysis | researchgate.net |
| Valeric Biofuels | Transportation fuels | Platform for cellulosic fuels | conicet.gov.ar |
Sustainability Aspects in Biofuel Pathways from Cellulosic Biomass
The production of biofuels from cellulosic biomass via this compound offers several sustainability advantages. The use of non-edible lignocellulosic biomass as a feedstock avoids competition with food crops. wisdomlib.org The GVL-based process itself can be designed as a closed-loop system, where GVL is used as a solvent for biomass fractionation and is also a product of the conversion of the resulting levulinic acid. researchgate.netmdpi.com
Green Solvent Applications of this compound
This compound is recognized as a green solvent due to its derivation from renewable resources, biodegradability, and low toxicity. researchgate.netresearchgate.net It serves as a sustainable alternative to conventional, often hazardous, organic solvents in a variety of chemical processes. rsc.org
Solvating Properties in Green Organic Synthesis
This compound exhibits solvating properties that make it a suitable medium for various organic reactions. It is a dipolar, aprotic solvent with a relatively high dielectric constant. researchgate.net Its solvent properties have been compared to those of reprotoxic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), suggesting its potential as a safer replacement in applications such as polymer synthesis and pharmaceutical manufacturing. rsc.org
The solubility of various polymers in GVL has been studied, indicating its utility in membrane preparation and other polymer processing applications. nih.gov Its high boiling point and low vapor pressure are advantageous in minimizing solvent loss through evaporation. researchgate.netmdpi.com
Physical Properties of this compound vs. Common Solvents
| Property | This compound (GVL) | Dimethylformamide (DMF) | Reference |
|---|---|---|---|
| Density (g/mL) | 1.05 | 0.95 | nih.gov |
| Boiling Point (°C) | 207–208 | 153 | nih.gov |
| Flash Point (°C) | 96 | 58 | nih.gov |
| Viscosity (cP, 25 °C) | 1.86 | 0.92 | nih.gov |
Performance Evaluation in Sustainable Extraction Processes
This compound has demonstrated excellent performance in sustainable extraction processes, particularly in the fractionation of lignocellulosic biomass. mdpi.com Its ability to dissolve lignin effectively makes it a valuable solvent for delignification processes, which is a critical step in biorefineries. researchgate.net
In a cascade process, GVL can be used as a solvent to extract lignin from biomass, and the resulting levulinic acid-rich fraction can be hydrogenated to regenerate GVL for subsequent extractions. mdpi.com This integrated approach highlights the dual role of GVL as both a solvent and a product, contributing to a more circular and sustainable biorefinery concept. Studies have shown that GVL-based extraction can lead to high yields of soluble carbohydrates and a lignin stream that is more amenable to further upgrading into valuable monomers. rsc.org
This compound in Biodegradable Polymer Research
This compound (GVL), a derivative of levulinic acid, is recognized as a significant platform molecule derivable from lignocellulosic biomass. researchgate.netuniovi.es Its potential as a building block for creating sustainable and biodegradable polymers has garnered considerable interest in the field of green chemistry. researchgate.net While the homopolymerization of five-membered γ-lactones like GVL is thermodynamically challenging, its incorporation into copolymers presents a viable route to developing novel polyesters with tailored properties. nih.govuc.edu Research has demonstrated that copolymerizing GVL with more reactive cyclic esters, such as ε-caprolactone, can yield materials with enhanced hydrophilicity and modified degradation kinetics. nih.gov
Precursor Role in Polyester (B1180765) Synthesis
The primary role of this compound in polymer research is as a comonomer in the synthesis of aliphatic polyesters. rsc.org Due to the general difficulty in the ring-opening polymerization (ROP) of five-membered lactones, GVL is typically copolymerized with other cyclic monomers that are more readily polymerized. nih.gov This approach allows for the integration of the GVL unit into the polymer backbone, thereby modifying the properties of the resulting material.
Copolymerization of GVL with ε-caprolactone (ECL) has been a subject of systematic investigation. nih.gov These studies aim to create polyesters that combine the properties of both monomers, potentially leading to materials with improved degradation profiles and hydrophilicity. nih.gov For instance, the copolymerization of GVL and ECL using methoxy (B1213986) poly(ethylene glycol) as an initiator and tin(II) 2-ethylhexanoate (B8288628) as a catalyst has been shown to be feasible under specific conditions of temperature and monomer composition. nih.gov The resulting copolymers, poly(γ-valerolactone-co-ε-caprolactone), incorporate GVL units, although the amount that can be successfully integrated is often limited by the reaction thermodynamics. nih.govresearchgate.net
Research has also explored the copolymerization of GVL with other lactones. Bulk ring-opening copolymerization of γ-valerolactone with ε-caprolactone catalyzed by boron trifluoride etherate complex (BF₃·OEt₂) has been successfully carried out. researchgate.net Similarly, copolymerization with β-butyrolactone (βBL) using BF₃·OEt₂ as a catalyst yields poly(3-hydroxybutyrate-co-4-hydroxyvalerate) [P(3HB-co-4HV)], a derivative of microbially produced biopolyesters. researchgate.net These studies confirm that while GVL homopolymerization is difficult, it can act as a valuable precursor in the synthesis of a variety of random copolyesters. nih.gov
| Comonomer | Catalyst/Initiator System | Reaction Conditions | Max. GVL Content in Copolymer | Resulting Polymer | Reference |
|---|---|---|---|---|---|
| ε-caprolactone (ECL) | mPEG / Sn(Oct)₂ | Bulk polymerization, varying temperatures and feed ratios | Dependent on feed ratio and temperature | P(GVL-co-ECL) with improved hydrophilicity | nih.gov |
| ε-caprolactone (ECL) | Boron trifluoride etherate (BF₃·OEt₂) | Bulk polymerization | Achieved significant incorporation | P(γ-VL-co-ε-CL) | researchgate.net |
| β-butyrolactone (βBL) | Boron trifluoride etherate (BF₃·OEt₂) | Bulk polymerization, room temperature | ~33 mol% | Poly(3-hydroxybutyrate-co-4-hydroxyvalerate) [P(3HB-co-4HV)] | researchgate.net |
| L-lactide | Distannoxane complexes | Not specified | High molecular weight copolymer achieved | Optically active biodegradable polyester | researchgate.net |
Polymerization Mechanisms Involving this compound
The synthesis of polyesters from lactones, including this compound, is predominantly achieved through ring-opening polymerization (ROP). uc.eduuliege.be ROP is a form of chain-growth polymerization where a cyclic monomer is opened by a reactive center on the growing polymer chain. uc.edu This method is advantageous over polycondensation as it avoids the production of small molecule byproducts and allows for better control over the polymer's molecular weight and architecture. uc.edu Several ROP mechanisms can be utilized for lactone polymerization.
Coordination-Insertion Ring-Opening Polymerization (ciROP): This is one of the most widely used mechanisms for lactone ROP. uc.edu It typically involves a metal-based catalyst, often a metal alkoxide. The polymerization process is initiated by the coordination of the lactone's carbonyl group to the metal center of the catalyst. This is followed by the nucleophilic attack of the alkoxide group on the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond of the lactone ring. The monomer is thus inserted into the metal-alkoxide bond, and the cycle repeats to propagate the polymer chain. uc.edu Catalysts like tin(II) 2-ethylhexanoate [Sn(Oct)₂], commonly used in the copolymerization of GVL with ECL, operate through this mechanism. nih.gov
Cationic Ring-Opening Polymerization: This mechanism involves the use of cationic initiators, such as Brønsted or Lewis acids. Research has shown that boron trifluoride etherate (BF₃·OEt₂) can effectively catalyze the copolymerization of GVL with other lactones like ε-caprolactone and β-butyrolactone. researchgate.net The polymerization is initiated by the activation of the monomer by the cationic species, followed by nucleophilic attack from another monomer or the growing polymer chain, leading to ring opening and propagation.
Anionic and Enzymatic Ring-Opening Polymerization: Anionic ROP, initiated by strong bases, and enzymatic ROP, which uses enzymes like lipases, are also established methods for polyester synthesis from lactones. uc.eduuliege.benih.gov Lipase-catalyzed ROP is considered a green chemistry approach and proceeds via an "activated monomer" mechanism. uliege.be While these methods are common for other lactones like ε-caprolactone, their specific application in the polymerization of this compound is less extensively documented, often due to the inherent low reactivity of the five-membered ring.
A significant challenge in the polymerization of GVL is its low ring strain compared to larger lactones (e.g., six-membered δ-valerolactone or seven-membered ε-caprolactone), which makes its ROP thermodynamically less favorable. nih.gov Kinetic studies on the copolymerization of GVL and ECL have revealed that increasing the fraction of GVL in the monomer feed leads to a linear increase in the activation energy of the polymerization, underscoring the lower reactivity of the five-membered ring. nih.gov
Explorations of R Gamma Valerolactone in Interdisciplinary Life Sciences Research
Biochemical Transformation and Prodrug Concepts
(R)-GVL serves as a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active form. This concept is central to understanding its physiological effects.
Enzymatic Conversion Pathways to Gamma-Hydroxyvaleric Acid
Once administered, (R)-GVL undergoes a critical enzymatic transformation. The lactone ring of the molecule is hydrolyzed by lactonase enzymes, which are present in the liver and blood plasma. nih.govresearchgate.netnih.gov This process splits the ring and converts (R)-GVL into its active metabolite, gamma-hydroxyvaleric acid (GHV), also known as 4-methyl-GHB. nih.govresearchgate.net This conversion is essential for the compound's biological activity.
The synthesis of (R)-GVL itself can be achieved through chemoenzymatic processes. One notable pathway involves the conversion of levulinic acid, a key platform chemical derived from cellulosic biomass, into 4-hydroxyvaleric acid using engineered enzymes like 3-hydroxybutyrate (B1226725) dehydrogenase (3HBDH). mdpi.com This is followed by an acid-catalyzed dehydration step that results in the formation of enantiomerically pure (R)-GVL. mdpi.com
Structural Activity Relationship Studies with Related Compounds
The biological effects of GHV are often compared to those of gamma-hydroxybutyric acid (GHB), a well-known neuromodulator. mdpi.com Structurally, GHV is a homolog of GHB, with an additional methyl group. This seemingly minor structural difference significantly impacts its biological activity. Research indicates that GHV exhibits effects similar to GHB, but it is less potent. nih.govresearchgate.netglpbio.com Studies have shown that the affinity of GHV for the GHB receptor is approximately half that of GHB. nih.govresearchgate.net Consequently, higher concentrations of GHV are required to produce physiological effects comparable to those of GHB. mdpi.com
Another related compound is gamma-butyrolactone (B3396035) (GBL), a prodrug that metabolizes into GHB. Comparative studies show that GVL is about 5 to 7 times less potent than GBL in producing dose-dependent effects. researchgate.net These differences highlight a clear structure-activity relationship where the presence and position of a methyl group on the lactone ring directly influence the potency and receptor affinity of the resulting active metabolite.
| Compound | Active Metabolite | Key Structural Feature | Relative Potency/Affinity |
|---|---|---|---|
| (R)-gamma-Valerolactone ((R)-GVL) | Gamma-Hydroxyvaleric Acid (GHV) | Methyl group on the lactone ring | Less potent than GHB/GBL; ~2-fold lower affinity for GHB receptor than GHB. nih.govresearchgate.netresearchgate.net |
| gamma-Butyrolactone (GBL) | Gamma-Hydroxybutyric Acid (GHB) | Unsubstituted lactone ring | Higher potency; serves as the benchmark for comparison. |
| gamma-Hydroxybutyric Acid (GHB) | Itself (active compound) | Unsubstituted hydroxy acid | High affinity for GHB and GABA-B receptors. plos.orgpnas.org |
Neurobiological Research on Neurotransmitter System Interactions
The neurobiological effects of (R)-GVL are mediated by its active metabolite, GHV, which primarily interacts with the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain. nih.gov
Investigation of GABAergic Pathway Modulation
The pharmacological effects of GHB, and by extension its homolog GHV, are largely mediated through GABA-B receptors. plos.org Research involving prolonged administration of GVL to mice has demonstrated significant neuroadaptive changes in the GABAergic system. These studies revealed that long-term exposure can lead to a downregulation of both GABA-A and GABA-B receptors, with the effect being more pronounced on GABA-B receptors. researchgate.netresearchgate.net This modulation of the GABAergic pathway is central to the compound's observed effects on the central nervous system.
Molecular Mechanisms of Receptor Interactions
GHV demonstrates a dual mechanism of action by interacting with at least two types of receptors in the brain: specific high-affinity GHB receptors and lower-affinity GABA-B receptors. nih.govresearchgate.net While GHV has a notable affinity for the GHB receptor, it is approximately two-fold lower than that of GHB itself. nih.gov
The interaction with GABA-B receptors is considered a key mechanism for many of the compound's effects. plos.org Furthermore, research into GHB has identified extrasynaptic α4βδ-containing GABA-A receptors as high-affinity targets. nih.govpnas.org GHB acts as a partial agonist at these receptors, and it is plausible that GHV interacts with them in a similar manner, albeit with different potency. pnas.org Studies using immunohistochemical analysis have also pointed to the downregulation of TSPAN17, a putative GHB binding site, after prolonged administration, suggesting complex plastic alterations in the signaling system. researchgate.net
Bioconversion and Bioremediation Applications
Beyond its biological activity in mammals, (R)-GVL is a significant molecule in the fields of green chemistry and biotechnology, particularly in the valorization of biomass and bioremediation efforts.
GVL is recognized as a key sustainable platform chemical that can be produced from lignocellulosic biomass, which is abundant and renewable. researchgate.netwhiterose.ac.uk It serves as a crucial intermediate in biorefineries for the production of biofuels and other valuable chemicals. researchgate.netfrontiersin.org The process often involves the catalytic hydrogenation of levulinic acid, which is itself derived from the acid-catalyzed hydrolysis of biomass. bohrium.commdpi.com
In bioconversion, GVL is used as a green solvent for processing biomass. whiterose.ac.uk A mixture of GVL and water, sometimes with a dilute acid, is effective at deconstructing lignocellulosic material by solubilizing lignin (B12514952) and hemicellulose. tandfonline.com This allows for the more efficient conversion of the remaining cellulose (B213188) into sugars and subsequently into biofuels or other biochemicals. researchgate.netrsc.org This "one-pot" approach, where GVL is used for both extraction and as a medium for subsequent reactions, enhances the sustainability of the biorefinery process. tandfonline.com Its properties, such as high boiling point, low toxicity, and biodegradability, make it an excellent and environmentally friendly alternative to conventional organic solvents. researchgate.netrsc.org
| Application Area | Role of this compound | Process Description | Key Advantage |
|---|---|---|---|
| Biomass Valorization | Platform Chemical/Intermediate | Synthesized from levulinic acid (from biomass) and upgraded to fuels and polymers. mdpi.comresearchgate.net | Connects biomass feedstocks to valuable carbon-based products. |
| Lignocellulose Deconstruction | Green Solvent | Used in Organosolv processes to separate lignin and hemicellulose from cellulose. tandfonline.com | Enhances efficiency of converting cellulose to sugars; biodegradable and renewable. researchgate.netrsc.org |
| Biofuel Production | Precursor & Solvent | Can be converted into fuel additives (e.g., valerate (B167501) esters) or used as a solvent in biofuel synthesis pathways. frontiersin.org | Higher energy density and better storage properties compared to ethanol (B145695). mdpi.com |
Role in Enzyme-Catalyzed Biomass-Derived Transformations
This compound ((R)-GVL) is a significant chiral platform molecule that can be synthesized from biomass-derived levulinic acid through stereoselective enzymatic transformations. These biocatalytic routes are of increasing interest due to their high selectivity and operation under mild conditions, offering a sustainable alternative to conventional chemical catalysis. acs.orgmdpi.com
A key pathway for the synthesis of (R)-GVL involves a two-step chemoenzymatic process starting from levulinic acid. The first step employs an engineered 3-hydroxybutyrate dehydrogenase (e3HBDH) for the stereoselective reduction of levulinic acid to (R)-4-hydroxyvaleric acid. acs.org This enzymatic reduction is highly specific, yielding the (R)-enantiomer with excellent purity. The subsequent step involves the acid-catalyzed lactonization of (R)-4-hydroxyvaleric acid to form (R)-GVL. acs.org This combined approach has been shown to produce enantiomerically pure (R)-GVL with a yield of approximately 100%. acs.org
Another enzymatic strategy utilizes alcohol dehydrogenases (ADHs). For instance, the use of ADH and Lactobacillus brevis ADH (LBADH) on levulinic acid esters can produce (R)-GVL with high conversion rates and an enantiomeric excess greater than 99%. mdpi.com These enzymes catalyze the asymmetric reduction of the keto group in the levulinate ester, leading to the formation of the chiral hydroxy ester, which then cyclizes to the lactone. mdpi.com
Furthermore, Old Yellow Enzymes (OYEs) have been employed in a one-pot cascade for the formal reduction of α-angelica lactone to (R)-γ-valerolactone. This process involves an asymmetric isomerization step followed by a reduction step, both catalyzed by the enzyme. nih.gov
The following table summarizes key enzymatic transformations leading to the production of this compound:
Enzymatic Production of this compound| Enzyme/Enzyme System | Substrate | Product | Key Findings |
|---|---|---|---|
| Engineered 3-hydroxybutyrate dehydrogenase (e3HBDH) | Levulinic acid | (R)-4-hydroxyvaleric acid | First step in a two-step chemoenzymatic synthesis of (R)-GVL. acs.org |
| Alcohol Dehydrogenase (ADH) and Lactobacillus brevis ADH (LBADH) | Levulinic acid esters | This compound | High conversion and >99% enantiomeric excess. mdpi.com |
| Old Yellow Enzymes (OYEs) | α-Angelica lactone | This compound | One-pot cascade involving asymmetric isomerization and reduction. nih.gov |
| Lipase | Racemic gamma-Valerolactone (B192634) | (R)-4-(Acyloxy)pentanoic acids | Stereoselective acylation of the sodium salt of γ-hydroxyvaleric acid. acs.org |
Microbial Degradation Pathways of this compound
The microbial degradation of gamma-valerolactone (GVL) is a critical aspect of its environmental fate and its application in biorefineries, where residual solvent may need to be removed or valorized by microorganisms. nih.govnih.gov While GVL is considered readily biodegradable, the specific metabolic pathways for its degradation are an area of ongoing research. researchgate.net
A key initial step in the microbial catabolism of GVL is the enzymatic hydrolysis of the lactone ring. Research has identified a Ca2+-dependent lactonase from the bacterium Rhodopseudomonas palustris that is capable of hydrolyzing GVL. nih.gov This enzyme catalyzes the conversion of GVL to its corresponding linear hydroxy acid, 4-hydroxyvalerate (4-HV). nih.gov This ring-opening step is crucial as it transforms the cyclic ester into a more readily metabolizable linear molecule. mdpi.comnih.gov
The degradation of substituted γ-valerolactones in gut microbiota provides further insight into potential downstream pathways. For example, 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone, a metabolite of flavan-3-ols, is known to be further degraded via processes such as β-oxidation and α-oxidation. nih.gov This suggests that after the initial ring-opening of (R)-GVL to (R)-4-hydroxyvalerate, subsequent microbial metabolism could proceed through pathways common to fatty acid degradation.
While the complete degradation pathway of the unsubstituted this compound in a single microorganism is not fully elucidated, the known enzymatic ring-opening provides a foundational step. The resulting (R)-4-hydroxyvalerate is then likely channeled into central metabolic pathways. The toxicity of GVL to some fermentative microbes, such as the yeast Saccharomyces cerevisiae, is also a significant factor in industrial applications, where it has been shown to compromise cellular membranes. nih.govnih.gov
The following table outlines the initial known step in the microbial degradation of gamma-Valerolactone:
Microbial Degradation of gamma-Valerolactone| Microorganism | Enzyme | Reaction | Product | Significance |
|---|---|---|---|---|
| Rhodopseudomonas palustris | Lactonase (Ca2+-dependent) | Hydrolysis of the lactone ring | 4-hydroxyvalerate | Key initial step in the microbial catabolism of GVL. nih.gov |
Advanced Analytical and Spectroscopic Characterization of R Gamma Valerolactone
Chiral Purity Determination Methodologies
Determining the enantiomeric excess (ee) is critical in assessing the effectiveness of asymmetric synthesis or resolution processes for producing (R)-gamma-Valerolactone. Chromatographic and spectroscopic methods are the primary tools for this purpose.
Gas Chromatography (GC) with Chiral Columns
Gas chromatography utilizing chiral stationary phases (CSPs) is a powerful technique for separating enantiomers of volatile compounds like gamma-valerolactone (B192634). The separation is based on the differential interaction between the enantiomers and the chiral selector immobilized on the column, leading to different retention times.
Cyclodextrin derivatives are among the most effective CSPs for this purpose. gcms.czhplc.sk These cyclic oligosaccharides form transient diastereomeric complexes with the enantiomers of the analyte, and the stability differences between these complexes enable their separation. hplc.sk For lactone derivatives, phases like 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-beta-cyclodextrin have proven effective. nih.gov The choice of carrier gas, such as hydrogen or helium, and the temperature program are critical parameters that must be optimized to achieve baseline resolution of the enantiomeric peaks. hplc.sk The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. ed.gov
Table 1: Example GC Parameters for Chiral Separation of γ-Valerolactone Enantiomers
| Parameter | Condition |
| Column Type | Chiral capillary column (e.g., Hydrodex β-3P) |
| Stationary Phase | Derivatized β-cyclodextrin |
| Oven Program | 40°C (2 min) ramped at 1°C/min to 75°C |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) |
| Example Retention Times | tR (S)-enantiomer: 29.7 min, tR (R)-enantiomer: 30.4 min rsc.org |
Note: Retention times are illustrative and can vary significantly based on the specific column, instrument, and precise analytical conditions.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for enantiomeric separation. heraldopenaccess.us For chiral compounds that are less volatile or thermally sensitive, HPLC is often the method of choice. The separation principle is similar to chiral GC, relying on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP). phenomenex.com
Common CSPs for HPLC include polysaccharide-based phases (e.g., cellulose (B213188) or amylose derivatives), ligand-exchange, and protein-based columns. phenomenex.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol for normal-phase chromatography, is crucial for achieving optimal separation. chiralpedia.com Detection is commonly performed using a UV detector. uma.es In some cases, derivatization of the lactone to introduce a chromophore may be necessary to enhance detection. clockss.org
Table 2: Illustrative HPLC Conditions for Chiral Analysis
| Parameter | Condition |
| Column Type | Chiral HPLC Column (e.g., Daicel Chiralcel OD-H) |
| Stationary Phase | Polysaccharide-based (Cellulose derivative) |
| Mobile Phase | n-Hexane / 2-Propanol (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm clockss.org |
| Column Temperature | 30°C clockss.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess
Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct method for determining enantiomeric excess without requiring chromatographic separation. This technique typically involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). acs.org
When a chiral solvating agent is added to a solution of a racemic or scalemic mixture, it forms rapidly exchanging, non-covalent diastereomeric complexes with each enantiomer. researchgate.netcnr.it These diastereomeric complexes exist in different magnetic environments, which can lead to separate, distinguishable signals in the NMR spectrum (typically ¹H NMR) for the (R) and (S) enantiomers. nih.gov The enantiomeric excess can then be determined by integrating the corresponding signals. rsc.org The magnitude of the chemical shift difference (Δδ) depends on the specific CSA, the analyte, the solvent, and the temperature.
Table 3: NMR Spectroscopy for Enantiomeric Excess Determination
| Method | Principle | Key Reagents | Measurement |
| Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric solvates with distinct NMR signals. acs.org | (S,S)-ABTE, Derivatized cyclodextrins rsc.orgunipi.it | Integration of separated proton signals for each enantiomer. |
| Chiral Derivatizing Agents (CDAs) | Covalent reaction with enantiomers to form stable diastereomers. | Mosher's acid chloride (MTPA-Cl), (R)- or (S)-1-phenylethyl isocyanate rsc.org | Integration of signals from the newly formed, stable diastereomers. |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of this compound, ensuring its identity and purity beyond its chiral composition.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. youtube.com Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. youtube.com
The IR spectrum of gamma-valerolactone is characterized by a very strong and prominent absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactone ring. This peak is typically observed in the region of 1735-1770 cm⁻¹. Other significant absorptions include those from the C-O-C stretching of the ester group and the C-H stretching of the aliphatic portions of the molecule. researchgate.net
Table 4: Characteristic IR Absorption Frequencies for γ-Valerolactone
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| C=O (lactone) | Stretch | 1735 - 1770 | Strong, Sharp |
| C-O | Stretch | 1150 - 1250 | Strong |
| sp³ C-H | Stretch | 2850 - 3000 | Medium |
Data compiled from general spectroscopic principles and published spectra. nih.govchemicalbook.com
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. scispace.com
For gamma-valerolactone (C₅H₈O₂), the molecular weight is 100.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺˙ would be observed at m/z 100. The fragmentation pattern is also characteristic; a prominent fragment is often observed at m/z 85, corresponding to the loss of a methyl group (•CH₃). Another significant fragmentation pathway can lead to a peak at m/z 56. rsc.org The precise fragmentation depends on the ionization method used (e.g., EI, ESI). nih.govresearchgate.net
Table 5: Key Mass Spectrometry Data for γ-Valerolactone
| Ion Type | Description | Expected m/z |
| Molecular Ion [M]⁺˙ | Intact molecule with one electron removed | 100 |
| [M - CH₃]⁺ | Loss of a methyl radical | 85 |
| [C₃H₄O]⁺˙ | Result of further fragmentation | 56 |
Fragmentation data is based on typical EI-MS patterns. rsc.orgmassbank.jp
Advanced Reaction Monitoring Techniques
The comprehensive understanding and optimization of reactions involving this compound necessitate the use of advanced monitoring techniques that can provide real-time insights into reaction dynamics and mechanisms. These methods are crucial for developing efficient, selective, and sustainable chemical processes.
In-situ Spectroscopy for Mechanistic Studies
In-situ spectroscopy is a powerful tool for elucidating the intricate mechanisms of chemical reactions by monitoring the process in real-time without disturbing the reaction system. This approach allows for the identification of transient intermediates, clarification of reaction pathways, and a deeper understanding of catalyst behavior under actual operating conditions.
One of the key applications of in-situ spectroscopy in the context of gamma-Valerolactone (GVL) is in studying its synthesis from levulinic acid (LA). Time-dependent ¹H NMR spectroscopy has been effectively employed to monitor the conversion of LA to GVL. researchgate.net This technique provides quantitative data on the concentration of reactants, intermediates, and products as the reaction progresses, offering a clear window into the reaction kinetics and pathway.
Fourier Transform Infrared (FT-IR) spectroscopy is another vital in-situ technique. It is particularly useful for studying heterogeneous catalytic reactions. For instance, in the hydroconversion of GVL, FT-IR studies of adsorbed carbon monoxide (CO) on the catalyst surface can reveal the nature and availability of active sites. mdpi.com While not a direct observation of the reaction mixture, this method provides crucial information about the catalyst's state during the reaction. In-situ FT-IR can track the evolution of functional groups in the reaction mixture, providing valuable data on reaction kinetics and the formation of key species. youtube.com The broader application of in-situ and operando IR spectroscopy is increasingly recognized for its ability to reveal dynamic changes in catalysts induced by adsorbates under reaction conditions. nih.gov
The insights gained from these in-situ spectroscopic studies are instrumental in designing more effective catalysts and optimizing reaction conditions for the synthesis and conversion of this compound.
Kinetic Profiling of this compound Reactions
Kinetic profiling is essential for quantifying the rates of chemical reactions and understanding how these rates are influenced by various parameters such as temperature, pressure, and reactant concentrations. This information is critical for reactor design, process optimization, and scaling up of chemical production.
The hydrogenation of levulinic acid to gamma-Valerolactone is a well-studied reaction where extensive kinetic profiling has been performed. The reaction typically proceeds in two steps: the hydrogenation of the ketone group in levulinic acid to form 4-hydroxypentanoic acid (4-HPA), followed by the intramolecular esterification (lactonization) of 4-HPA to yield GVL. rug.nlmdpi.com
The hydroconversion of GVL to other valuable chemicals, such as 2-methyltetrahydrofuran (B130290) (2-MTHF), has also been the subject of kinetic studies. The conversion of GVL and the yield of products are highly dependent on the reaction temperature. For example, in the hydroconversion of GVL over a Co/SiO2 catalyst, a significant increase in conversion is observed as the temperature is raised from 200 °C to 225 °C. mdpi.com
Below are interactive data tables summarizing key kinetic parameters and reaction conditions from various studies on reactions involving gamma-Valerolactone.
Kinetic Parameters for Levulinic Acid Hydrogenation to GVL
| Catalyst | Apparent Activation Energy (kJ/mol) | Reaction Order (Levulinic Acid) | Reaction Order (Hydrogen) | Reference |
|---|---|---|---|---|
| 5% Pd/C | 33.0 | 0 | 1 | buct.edu.cn |
| Ni/TiO2 | 47.0 ± 1.2 | Modeled with competitive adsorption | researchgate.net |
Effect of Temperature on GVL Hydroconversion over Co/SiO2
| Temperature (°C) | GVL Conversion (%) | 2-MTHF Selectivity (mol%) | Reference |
|---|---|---|---|
| 200 | ~40 | ~75 | mdpi.com |
| ≥225 | Nearly 100 | - | mdpi.com |
These kinetic profiles and models are indispensable for the rational design of industrial processes involving this compound.
Emerging Research Directions and Future Challenges for R Gamma Valerolactone
Development of Highly Efficient and Sustainable Synthetic Routes
The production of (R)-GVL, primarily from levulinic acid (LA) and its esters, is a central focus of current research. mdpi.comacs.org While significant progress has been made, the development of even more efficient and sustainable synthetic methodologies remains a critical challenge.
A key area of investigation is the design of advanced catalysts. Researchers are actively exploring both homogeneous and heterogeneous catalytic systems to improve yield, enantioselectivity, and catalyst reusability. For instance, ruthenium-based catalysts, particularly those modified with chiral ligands like BINAP and SEGPHOS, have shown high efficacy in the asymmetric hydrogenation of levulinic acid and its esters to produce chiral GVL. rsc.orgmdpi.com One study demonstrated the direct conversion of levulinic acid to (S)-gamma-valerolactone with 100% chemoselectivity and 82% enantioselectivity using a SEGPHOS ligand-modified ruthenium catalyst. rsc.org Another approach involves the use of inexpensive and earth-abundant non-precious metals like nickel and cobalt. rsc.orgbohrium.com A nickel-phosphine complex has been reported to catalyze the conversion of neat levulinic acid to GVL at atmospheric hydrogen pressure, with the potential for catalyst loading as low as 0.01 mol% under higher pressure. rsc.org
Catalytic transfer hydrogenation (CTH) presents a safer and more sustainable alternative to using high-pressure hydrogen gas. acs.orgnih.gov This method often utilizes formic acid, which can be a co-product of lignocellulose processing, as an in-situ source of hydrogen. acs.orgnih.govrsc.org The development of robust catalysts, such as those based on zirconia and zeolites, that are active and stable under CTH conditions is a significant research direction. acs.orgnih.gov For example, zirconia-based catalysts have demonstrated high activity and selectivity in the conversion of ethyl levulinate to GVL. acs.org
Biocatalysis offers an environmentally friendly route to chiral compounds with high selectivity under mild conditions. mdpi.com Chemoenzymatic strategies, which combine chemical and enzymatic steps, are being explored to synthesize (R)-GVL from levulinic acid with high enantiomeric excess. mdpi.com
Table 1: Comparison of Catalytic Systems for GVL Synthesis
| Catalyst Type | Advantages | Challenges |
| Noble Metal Catalysts (e.g., Ru, Pd) | High activity and selectivity. mdpi.com | High cost, low availability. researchgate.net |
| Non-Precious Metal Catalysts (e.g., Ni, Co) | Low cost, earth-abundant. rsc.orgbohrium.com | Often require harsher reaction conditions. mdpi.com |
| Catalytic Transfer Hydrogenation (CTH) | Avoids high-pressure H2, can use biomass-derived H-donors. acs.orgnih.gov | Catalyst stability and recyclability can be an issue. rsc.org |
| Biocatalysts | High enantioselectivity, mild reaction conditions, environmentally friendly. mdpi.com | Lower reaction rates, potential for enzyme inhibition. |
Integration into Circular Economy and Waste Valorization Strategies
A major driver for (R)-GVL research is its potential role in a circular economy. The ability to produce GVL from lignocellulosic biomass, including agricultural and forestry waste, is a cornerstone of this approach. researchgate.netchemrxiv.orgresearchgate.net This process not only provides a renewable route to valuable chemicals but also offers a method for waste valorization. researchgate.netacs.org
Direct conversion of raw biomass, such as lignocellulose, starch, and even chitin (B13524) from seafood waste, into GVL is a highly attractive but challenging goal. researchgate.netchemrxiv.orgacs.orgrsc.org Recent research has demonstrated the feasibility of this direct conversion using homogeneous catalysts like Ru-MACHO-BH in phosphoric acid, achieving significant GVL yields from various biowaste sources. researchgate.netchemrxiv.orgrsc.org For example, yields of 10 wt% from banana and potato peels and 11 wt% from used coffee grounds have been reported. researchgate.net
Advanced Computational Modeling and Simulation of (R)-gamma-Valerolactone Systems
Computational modeling and simulation are becoming indispensable tools for accelerating research and development related to (R)-GVL. These methods provide atomic-level insights into reaction mechanisms, catalyst behavior, and the physical properties of GVL-based systems, guiding experimental design and optimization. acs.orgacs.org
Density Functional Theory (DFT) calculations are widely used to investigate the reaction pathways for GVL synthesis. For instance, DFT studies have been employed to elucidate the mechanism of levulinic acid hydrogenation on various catalyst surfaces, helping to identify rate-limiting steps and active sites. rsc.orgosti.gov Computational screening of different catalyst compositions, including doping and ligand modification, can predict catalytic performance and guide the synthesis of more efficient catalysts. acs.org
Molecular dynamics (MD) simulations are being used to study the properties of GVL as a solvent and in electrolyte solutions for applications like lithium batteries. mdpi.comresearchgate.net These simulations can predict bulk properties such as density and enthalpy of vaporization, as well as provide detailed information about ion solvation and transport properties in GVL-based electrolytes. mdpi.comresearchgate.net For example, a polarizable force field has been developed and validated for GVL, enabling accurate simulations of its behavior in complex systems. mdpi.com
Process simulation software is also crucial for evaluating the economic feasibility of different GVL production strategies on a large scale. repec.orgacs.org These simulations can model and optimize industrial processes, considering factors like energy consumption and solvent recycling. repec.orgacs.org
Exploration of Novel Derivatizations for High-Value Chemicals
(R)-GVL is a versatile platform molecule that can be converted into a wide array of valuable chemicals. mdpi.comnih.gov Research is actively exploring novel derivatization pathways to expand its product portfolio.
One significant area of interest is the production of monomers for biopolymers. GVL can be a precursor to compounds like adipic acid, a key component of nylon, and other monomers for producing polyurethanes and polyethers. mdpi.comnih.gov The ring-opening of GVL can lead to methyl pentenoate, a building block for various polymer precursors. nih.gov Furthermore, the synthesis of 4-(acyloxy)-pentanoic acids from GVL provides a route to biobased isotactic polymers. acs.org
GVL is also a promising starting material for the synthesis of biofuels. mdpi.commdpi.com It can be converted into liquid hydrocarbon fuels, including gasoline and diesel components, and fuel additives like 2-methyltetrahydrofuran (B130290) (MTHF). mdpi.comnih.gov
The chirality of (R)-GVL makes it a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds. mdpi.com Chiral lactones are common motifs in natural products and are essential for developing new drugs. mdpi.com
Multidisciplinary Research at the Interface of Chemistry, Biology, and Engineering
The advancement of (R)-GVL as a sustainable chemical platform necessitates a multidisciplinary approach, integrating expertise from chemistry, biology, and engineering.
The interface of chemistry and biology is evident in the development of biocatalytic and chemoenzymatic routes for GVL synthesis. mdpi.com This involves not only discovering and engineering new enzymes but also designing integrated processes that combine the selectivity of biocatalysts with the efficiency of chemical catalysts. In-vitro studies using rat liver microsomes are being conducted to understand the metabolic pathways of GVL. pnnl.gov
The collaboration between chemistry and engineering is crucial for designing and scaling up efficient GVL production processes. This includes the development of novel reactor designs, optimization of reaction conditions, and the implementation of effective separation and purification technologies. repec.org For example, the design of continuous flow reactors for GVL synthesis is an active area of research. acs.org
The intersection of all three disciplines is essential for creating truly sustainable and economically viable biorefineries. This involves a holistic approach that considers everything from the sourcing of biomass feedstock and the development of efficient conversion technologies to the final applications of GVL and its derivatives. The valorization of urban waste, for instance, requires a combination of chemical processing, potentially involving GVL as a solvent, and engineering solutions for collection and pretreatment. researchgate.net
Q & A
Q. How to design a high-throughput screening platform for identifying GVL-tolerant enzymes in biocatalysis?
- Methodological Answer : Use robotic liquid handling to test enzyme activity (e.g., esterases, lipases) across GVL concentrations (0–50% v/v). Measure residual activity via UV-Vis assays (e.g., p-nitrophenyl acetate hydrolysis). Machine learning (e.g., random forest) can predict solvent tolerance based on enzyme structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
